3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Overview
Description
The compound “3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through a ring-closing reaction . The chlorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its reactivity and the presence of the nitrogen-containing rings could influence its solubility .Scientific Research Applications
Novel Synthesis Methods
A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, was proposed, utilizing exhaustive catalytic hydrogenation. This approach offers a simpler alternative to previously complex synthesis methods, indicating potential pathways for the synthesis of related compounds, including "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" (Smaliy et al., 2011).
Chemical Properties and Reactivity
Studies on compounds with similar structures have demonstrated a wide range of chemical properties and reactivity, offering insights into how "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" might behave under different conditions. For example, the hydrogen-bonded structures of compounds involving chloranilic acid with pyrrolidin-2-one and piperidin-2-one have been investigated, revealing the significance of O-H...O hydrogen bonds in their crystal structures (Gotoh & Ishida, 2011).
Pharmacological Applications
The structural features of "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" suggest potential pharmacological applications. Compounds with similar structural components have been explored for their pharmacological activities, including antiarrhythmic and antihypertensive effects, as well as alpha-adrenolytic properties. For instance, a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives exhibited significant antiarrhythmic and antihypertensive activities, which might be related to the alpha-adrenolytic properties of these compounds (Malawska et al., 2002).
Additionally, synthesis and evaluation of pyrrolidin-2-one derivatives have highlighted their potential as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents, further supporting the potential therapeutic applications of related compounds (Kulig et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any metabolic products formed in the body .
Future Directions
properties
IUPAC Name |
3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCLPYBQARBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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